Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate
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Overview
Description
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and the presence of methyl groups at the 1 and 4 positions, as well as a carboxylate ester group at the 3 position. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate can be achieved through chemoenzymatic methods. One such method involves the use of enzymatic transesterification employing PS-C lipase, which provides high enantioselectivity. The process starts with the preparation of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine from diallylamine via ring-closing metathesis (RCM) using Grubbs’ catalyst . Subsequent methylation of the hydroxyl group followed by sequential reactions yields the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic synthesis due to its efficiency and high enantioselectivity. The use of biocatalysts such as lipases in transesterification reactions is favored for its ability to produce the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Mechanism of Action
The mechanism of action of Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and stereochemistry.
Imidazole-containing compounds: These compounds have a five-membered ring with nitrogen atoms, similar to the pyrrolidine ring, but differ in their chemical properties and applications.
Uniqueness
Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific (3S,4S) configuration, which imparts distinct stereochemical properties that are crucial for its biological activity and chemical reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.
Properties
IUPAC Name |
methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYYXKRCCSBLL-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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